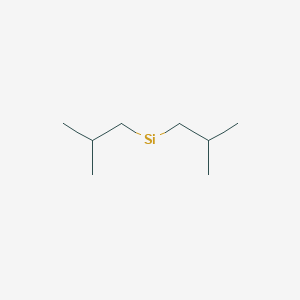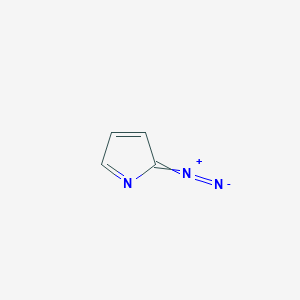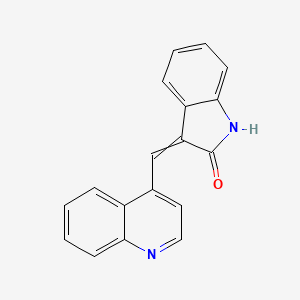
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- is a complex organic compound that belongs to the indole family This compound is characterized by the presence of an indole core structure fused with a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- typically involves the condensation of indole derivatives with quinoline aldehydes. One common method is the Knoevenagel condensation reaction, where the indole derivative reacts with the quinoline aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced indole derivatives, and various substituted indole-quinoline compounds.
科学研究应用
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)
- 2H-Indol-2-one, 4-chloro-1,3-dihydro-3-hydroxy-
- 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxyphenyl)-
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- is unique due to its fused indole-quinoline structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds .
属性
CAS 编号 |
137501-13-4 |
|---|---|
分子式 |
C18H12N2O |
分子量 |
272.3 g/mol |
IUPAC 名称 |
3-(quinolin-4-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C18H12N2O/c21-18-15(14-6-2-4-8-17(14)20-18)11-12-9-10-19-16-7-3-1-5-13(12)16/h1-11H,(H,20,21) |
InChI 键 |
UBEIHUVCYODJRE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=NC4=CC=CC=C34)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

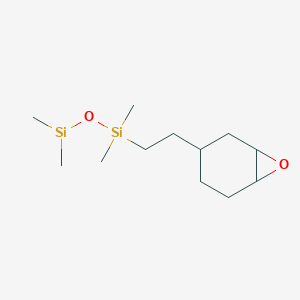
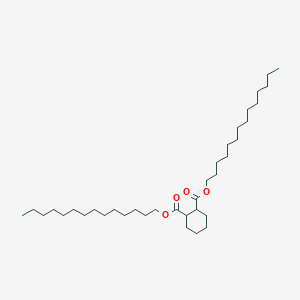
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
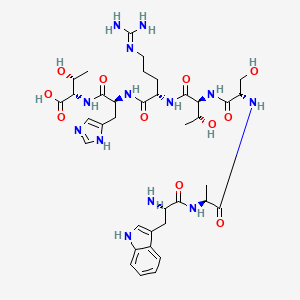
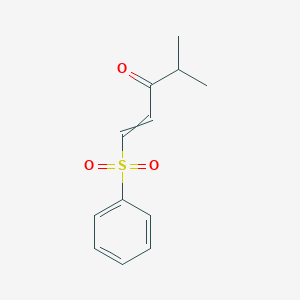


![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
